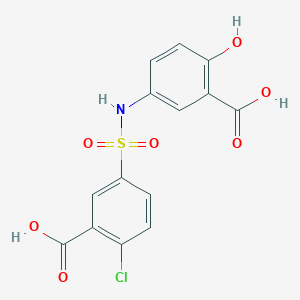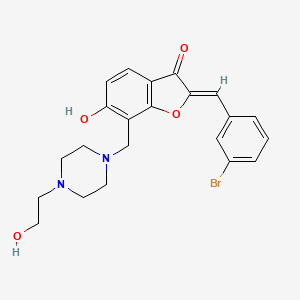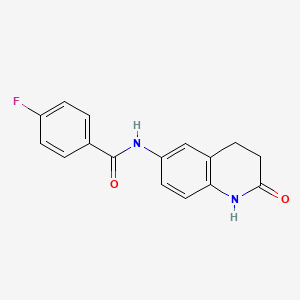
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound . It’s part of a class of compounds known as arylcyclohexylamines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .Molecular Structure Analysis
The molecular structure of similar compounds like quinoline-2,4-diones displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemistry of similar compounds like quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Applications De Recherche Scientifique
Antimicrobial Properties
4-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives exhibit promising antimicrobial activities. For example, Desai et al. (2013) synthesized fluorine-containing derivatives bearing quinazolinone and 4-thiazolidinone, which showed significant antimicrobial potency against various bacteria and fungi. These compounds were noted for their remarkable in vitro antimicrobial potency, highlighting their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Application in Positron Emission Tomography (PET)
A series of fluorine-containing benzamide analogs, including 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, were synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using PET. These compounds were radiolabeled with fluorine-18 and showed high tumor uptake and acceptable tumor/normal tissue ratios, making them potential candidates for cancer imaging (Tu et al., 2007).
Synthesis and Herbicidal Activity
Some derivatives of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been identified for their herbicidal activity. Huang et al. (2005) synthesized novel compounds with this structure and found them to possess commercial levels of herbicidal activity, comparable to existing protox-inhibiting herbicides. This demonstrates the compound's potential in agricultural applications (Huang et al., 2005).
Antiulcer Activity
Some derivatives of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been studied for their potential antiulcer activities. Uchida et al. (1990) synthesized a series of compounds and found that they were potent inhibitors of (H+ + K+)ATPase and showed antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests potential therapeutic applications in treating ulcers (Uchida et al., 1990).
Synthesis and Fluorescence Studies
The compound and its derivatives have also been used in fluorescence studies. Singh & Singh (2007) synthesized novel fluorophores based on the structure and studied their fluorescence in different organic solvents and aqueous solutions. This research contributes to the understanding of the fluorescence properties of these compounds, which can be valuable in biochemical and analytical applications (Singh & Singh, 2007).
Anticancer Properties
The derivatives of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown promise in anticancer research. Zhang et al. (2021) designed and synthesized 3-methylquinazolinone derivatives, including derivatives of the compound, which demonstrated significant antiproliferative activities against various tumor cells. This indicates the potential of these compounds in the development of new anticancer drugs (Zhang et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZYESDOCAMSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

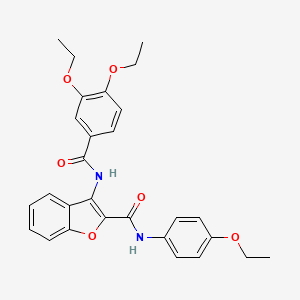
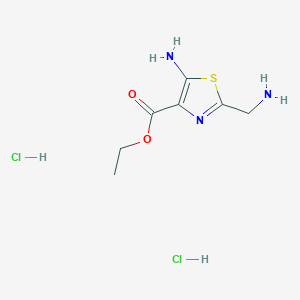
![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)
![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
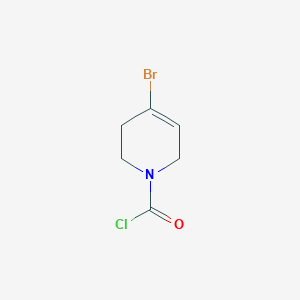
![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)
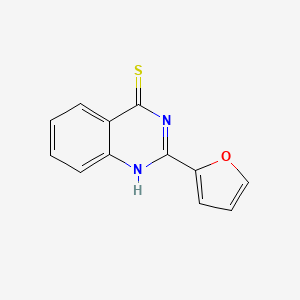
![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)
